Promazine Sulfone N-Oxide (Promazine N,S,S-Trioxide)
Description
Promazine Sulfone N-Oxide (CAS 26928-74-5, molecular formula C₁₇H₂₀N₂O₃S) is a degradation product of promazine, a phenothiazine-derived antipsychotic. Structurally, it features a sulfone group (S=O₂) and an N-oxide modification on the dimethylamino side chain (). These modifications alter its physicochemical properties, including solubility and metabolic stability, compared to the parent compound.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H20N2O3S/c1-19(2,20)13-7-12-18-14-8-3-5-10-16(14)23(21,22)17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI Key |
GFHGUVKVMPFKGH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Promazine Sulfone N-Oxide typically involves the oxidation of Promazine. One common method involves using hydrogen peroxide as the oxidizing agent in the presence of a titanosilicate catalyst. The reaction is carried out in an acidic medium (pH 3.0) containing 20% methanol . Another method involves using sodium N-bromo-benzenesulfonamide (bromamine-B) in an acidic medium (HClO4) at 303 K .
Chemical Reactions Analysis
Oxidation Pathways of Promazine
Promazine undergoes two primary metabolic transformations:
-
S-Oxidation : Conversion to promazine sulfoxide (C₁₇H₂₀N₂OS) via oxidation at the sulfur atom in the phenothiazine ring .
-
N-Oxidation : Formation of promazine N-oxide through oxidation of the tertiary amine group in the side chain .
These reactions occur independently, and no evidence of concurrent sulfone (S,S-dioxide) and N-oxide formation is documented in the provided sources.
S-Oxidation Conditions
-
Catalyst : Titanosilicate with hydrogen peroxide in acidic methanol (pH 3.0) .
-
Yield : Up to 95% for phenothiazine sulfoxides under optimized conditions .
-
Byproducts : Over-oxidation to sulfones is possible but not explicitly reported for promazine .
N-Oxidation Conditions
-
Catalyst : Titanosilicate with hydrogen peroxide in alkaline methanol (pH 10.5) .
-
Yield : 99.5–100% purity for tricyclic antidepressant N-oxides .
Table 1: Optimal Reaction Conditions for Promazine Derivatives
| Reaction Type | pH | Methanol (%) | H₂O₂ (Molar Ratio) | Product Purity |
|---|---|---|---|---|
| S-Oxidation | 3.0 | 20 | 1.3–2.0 | 99.5% |
| N-Oxidation | 10.5 | 50 | 4–5 | 99.5–100% |
Analytical Characterization
-
Mass Spectrometry :
-
Nuclear Magnetic Resonance (NMR) :
Table 2: Key Spectral Data for Promazine Derivatives
| Compound | MS (m/z) | NMR Shifts (δ, ppm) |
|---|---|---|
| Promazine sulfoxide | 301 [M+1]⁺ | S=O: 2.5–3.0 (¹³C) |
| Promazine N-oxide | 300 [M+1]⁺ | N-O: 3.1–3.5 (¹H) |
Limitations and Research Gaps
-
No Evidence of Sulfone N-Oxide : The term "Promazine Sulfone N-Oxide" does not appear in any provided source. Sulfones (S,S-dioxides) are typically produced under harsher oxidative conditions than sulfoxides, but their coexistence with N-oxides is unreported .
-
Methodological Constraints : Existing studies focus on single oxidation sites (S or N), not multi-oxidized derivatives .
Proposed Synthetic Route (Hypothetical)
Based on analogous reactions for chlorpromazine :
-
S-Oxidation : Treat promazine with hydrogen peroxide and a tungstate catalyst to form promazine sulfoxide.
-
Sulfone Formation : Further oxidize the sulfoxide with nitric oxide or ozone to yield promazine sulfone.
-
N-Oxidation : React the sulfone with hydrogen peroxide in alkaline methanol to introduce the N-oxide group.
Caution : This pathway is speculative and untested in the provided literature.
Scientific Research Applications
Promazine Sulfone N-Oxide has several applications in scientific research:
Mechanism of Action
Promazine Sulfone N-Oxide exerts its effects primarily through its interactions with dopamine and serotonin receptors. It acts as an antagonist at these receptors, particularly at serotonin 5-HT2 receptors and dopamine type-2 receptors. This antagonism helps to control psychotic symptoms by preventing overstimulation of these receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Promazine Sulfone N-Oxide and related phenothiazine derivatives:
Key Observations :
- Sulfone vs.
- N-Oxide Modification : Enhances water solubility but may reduce central nervous system (CNS) activity due to decreased lipophilicity ().
- Substituent Effects : Chlorine (in chlorpromazine derivatives) or methoxy groups (in levomepromazine) alter receptor binding affinity and metabolic pathways ().
Pharmacokinetic and Pharmacodynamic Comparisons
Brain Uptake and Distribution
- Promazine Sulfone N-Oxide is less likely to cross the blood-brain barrier than promazine due to its polar N-oxide and sulfone groups. In contrast, promazine itself shows efficient brain uptake (brain/plasma AUC ratio = 28.72 in rats) ().
- Chlorpromazine N-Oxide exhibits delayed onset of activity in behavioral tests, likely due to slower CNS penetration ().
Metabolic Pathways
- Promazine Sulfone N-Oxide : Likely formed via sequential oxidation of promazine’s sulfur atom and side-chain nitrogen ().
- Promazine Sulfoxide : A primary metabolite in rats and humans, with brain concentrations threefold lower than plasma levels ().
- Interactions with Antidepressants : Co-administration with tricyclic antidepressants (e.g., amitriptyline) increases plasma and brain levels of promazine and its metabolites, suggesting competitive inhibition of metabolic enzymes ().
Antiviral Activity
- Phenazine ethosulfate, a structurally distinct phenothiazine, exhibits stronger antiviral activity (EC₉₀ = 6.1 µM) ().
Clinical and Toxicological Considerations
- Therapeutic Implications : Levomepromazine and chlorpromazine derivatives are more potent antipsychotics than promazine, partly due to substituent-driven receptor affinity ().
Biological Activity
Promazine Sulfone N-Oxide, also known as Promazine N,S,S-Trioxide, is a derivative of the phenothiazine class of compounds, closely related to the antipsychotic drug promazine. This compound has garnered significant attention due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, including its interactions with biological systems, metabolic pathways, and comparative analysis with other phenothiazine derivatives.
Chemical Structure and Synthesis
Promazine Sulfone N-Oxide has a molecular formula of C₁₄H₁₈N₂O₃S and a molecular weight of 332.42 g/mol. Its structure features sulfone and N-oxide functional groups, which significantly influence its chemical reactivity and biological properties. The synthesis typically involves multi-step oxidation processes from promazine, often catalyzed by enzymes such as flavin monooxygenases and cytochrome P450 enzymes.
Biological Activity
Neuropharmacological Effects
Promazine Sulfone N-Oxide exhibits biological activities that are closely related to those of promazine. As a phenothiazine derivative, it has been studied for its neuropharmacological effects, particularly in the context of antipsychotic activity. The compound's ability to interact with neurotransmitter receptors—especially dopamine and serotonin receptors—contributes to its potential therapeutic effects.
Metabolic Pathways
The metabolism of Promazine Sulfone N-Oxide involves oxidative transformations that can lead to various metabolites. Notably, its formation through the oxidation of promazine involves the generation of sulfoxide metabolites, which have been implicated in both therapeutic actions and adverse effects such as cardiotoxicity . The metabolic pathways include:
- N-dealkylation
- N-oxidation
- S-oxidation
These processes are essential for understanding the pharmacokinetics and pharmacodynamics of the compound .
Comparative Analysis
To better understand the unique properties of Promazine Sulfone N-Oxide, a comparison with other phenothiazine derivatives is beneficial. Below is a table summarizing key characteristics:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Promethazine | Phenothiazine | Antihistamine with sedative properties |
| Chlorpromazine | Phenothiazine | First antipsychotic drug; significant dopamine antagonist |
| Promazine Sulfoxide | Sulfoxide derivative | Intermediate metabolite; less active than promazine |
| Thioridazine | Phenothiazine | Antipsychotic; primarily acts on serotonin receptors |
| Promazine Sulfone N-Oxide | Phenothiazine derivative | Unique sulfone and N-oxide functionalities influencing pharmacokinetics |
This table highlights how Promazine Sulfone N-Oxide's distinct combination of functional groups may affect its activity compared to other compounds in the same class.
Case Studies and Research Findings
Research has indicated that sulfoxide metabolites derived from phenothiazines can exhibit similar effects to their parent compounds. For instance, studies have shown that chlorpromazine sulfoxide retains vasomotor activity akin to chlorpromazine itself . Furthermore, investigations into the electrochemical synthesis of these metabolites have revealed their potential roles in drug metabolism and toxicity .
Recent studies have also explored the role of non-P450 oxidoreductase enzymes in the metabolic activation of phenothiazines, including Promazine Sulfone N-Oxide. These findings suggest that alternative metabolic pathways could play a significant role in determining the pharmacological profiles of these compounds .
Q & A
Q. What are the standard methods for synthesizing and characterizing Promazine Sulfone N-Oxide, and how can its purity be validated?
Promazine Sulfone N-Oxide is typically synthesized via oxidation of promazine or its intermediates. A common approach involves N-oxidation and sulfone formation using chemical oxidants (e.g., mCPBA) or biocatalysts like Baeyer–Villiger monooxygenases (BVMOs) for enantioselective synthesis . Characterization employs LC-MS/MS for structural confirmation, focusing on mass transitions (e.g., m/z 362→150 for sulfone N-oxide derivatives) and retention times in reversed-phase HPLC . Purity validation requires impurity profiling via pharmacopeial methods, such as USP guidelines for related substances, using reference standards (e.g., MM0290.08) and chromatographic separation to resolve degradation products .
Q. Which analytical techniques are most effective for quantifying Promazine Sulfone N-Oxide in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is preferred for quantification. For example, gradient elution at 0.4 mL/min with C18 columns can separate Promazine Sulfone N-Oxide from promazine, sulfoxide, and other metabolites . Electrochemical sensors, such as ZnO nanoparticle-modified carbon paste electrodes, may also be adapted by optimizing pH (e.g., 1.0 × 10⁻⁴ M H₂SO₄) and addressing interferents (e.g., ascorbic acid) with enzymatic treatments like ascorbic oxidase . Method validation should include linearity (1–150 μg/mL), recovery (>98%), and precision (RSD <2%) .
Advanced Research Questions
Q. How can experimental design optimization improve the sensitivity and selectivity of Promazine Sulfone N-Oxide detection?
A factorial design approach (e.g., 3³ full factorial) optimizes critical parameters such as oxidant concentration (e.g., 0.01 M Ce(IV)), flow rate (10 μL/s), and mobile phase composition. Response surface methodology (RSM) identifies interactions between variables, enhancing detection limits (e.g., LOD 0.34 μg/mL) and reducing interference from matrix components in biological samples . For electrochemical sensors, surface modification with nanomaterials (e.g., ZnO/NPs) improves electron transfer kinetics, while enzyme-linked suppression of ascorbic acid minimizes false positives .
Q. What metabolic pathways and enzymatic mechanisms lead to the formation of Promazine Sulfone N-Oxide in vivo?
Promazine undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, which mediate N-oxidation and sulfone formation. Competing pathways include sulfoxidation (yielding promazine sulfoxide) and N-demethylation. The sulfone N-oxide derivative is a minor metabolite, often detected in plasma using LC-MS/MS with deuterated internal standards (e.g., d₃-omeprazole for cross-validation) . In vitro studies using human liver microsomes can quantify metabolic turnover and identify enzyme inhibitors (e.g., ketoconazole for CYP3A4) that alter metabolite ratios .
Q. How do stability studies inform storage and handling protocols for Promazine Sulfone N-Oxide in research settings?
Stability under varying conditions (pH, temperature, light) is critical. Accelerated degradation studies at 40°C/75% RH show Promazine Sulfone N-Oxide degrades into promazine sulfone and N-oxide byproducts, detectable via HPLC with relative retention times (RRT 0.45–0.8) . Long-term storage at +5°C in amber vials minimizes decomposition, while freeze-thaw cycles in biological matrices (e.g., plasma) require stabilization with antioxidants (e.g., sodium metabisulfite) .
Q. What strategies resolve contradictions in reported data on Promazine Sulfone N-Oxide’s bioactivity and toxicity?
Discrepancies in bioactivity data often arise from differences in metabolite ratios (e.g., sulfone N-oxide vs. sulfoxide) or assay conditions (e.g., cell line variability). Meta-analyses of pharmacokinetic studies should normalize for CYP polymorphism effects (e.g., CYP2C19 poor metabolizers) . Toxicity contradictions (e.g., hepatotoxicity vs. neuroprotection) require mechanistic studies using siRNA knockdown of metabolic enzymes to isolate specific metabolite contributions .
Methodological Considerations
- Synthesis : Prioritize biocatalytic oxidation (BVMOs) for enantiopure yields, avoiding racemic mixtures common in chemical synthesis .
- Analysis : Use hyphenated techniques (LC-MS/MS) for multi-metabolite profiling in complex matrices .
- Data Validation : Cross-reference with pharmacopeial impurity standards (e.g., USP Omeprazole sulfone N-oxide) to ensure analytical accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
